molecular formula C15H20N2O4S B2958524 3-Methyl-4-(4-(phenylsulfonyl)butanoyl)piperazin-2-one CAS No. 1105647-59-3

3-Methyl-4-(4-(phenylsulfonyl)butanoyl)piperazin-2-one

Cat. No. B2958524
CAS RN: 1105647-59-3
M. Wt: 324.4
InChI Key: PYGOSMVOAYZOOA-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-(phenylsulfonyl)butanoyl)piperazin-2-one, commonly known as MPB, is a chemical compound with a molecular formula of C19H24N2O4S. It is a piperazine derivative that has been widely studied for its potential therapeutic applications. MPB is a potent inhibitor of the enzyme protein kinase C (PKC), which has been implicated in a variety of disease processes, including cancer, diabetes, and heart disease.

Scientific Research Applications

Analytical Techniques

  • Automated Pre-Column Derivatization and HPLC : A method using automated pre-column derivatization and high-performance liquid chromatography (HPLC) with fluorescence detection has been developed for determining a compound structurally similar to 3-Methyl-4-(4-(phenylsulfonyl)butanoyl)piperazin-2-one in human plasma (Kline, Kusma, & Matuszewski, 1999).

Synthesis and Modification

  • Sulfomethylation of Piperazine : The sulfomethylation of piperazine and related compounds offers a route to create mixed-side-chain macrocyclic chelates. This process is influenced by pH and leads to the formation of various sulfonated products (van Westrenen & Sherry, 1992).

Pharmaceutical Research

  • Novel Antidepressant Metabolism Study : In a study on a novel antidepressant structurally similar to the specified compound, the oxidative metabolism involving cytochrome P450 and other enzymes was characterized (Hvenegaard et al., 2012).

Crystal Structure Analysis

  • Anti-Malarial Agent Crystal Structures : The crystal structures of certain piperazine derivatives with anti-malarial activity have been analyzed, providing insight into molecular interactions and conformation (Cunico et al., 2009).

Medicinal Chemistry

  • Atypical Antipsychotic Agents : Piperazin-1-yl-phenyl-arylsulfonamides, with structures related to 3-Methyl-4-(4-(phenylsulfonyl)butanoyl)piperazin-2-one, have been identified as potential atypical antipsychotic agents, showing high affinities for serotonin receptors (Park et al., 2010).

Chemical Synthesis

  • Synthesis of N-Heterocycles : A method for synthesizing morpholines, piperazines, and related compounds has been developed using α-phenylvinylsulfonium salts, showcasing the versatility of piperazine derivatization (Matlock et al., 2015).

Molecular Design

  • Melanocortin Receptor Ligands : Piperazine analogs have been synthesized and characterized as ligands for melanocortin receptors, demonstrating the applicability of piperazine derivatives in molecular design (Mutulis et al., 2004).

properties

IUPAC Name

4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-12-15(19)16-9-10-17(12)14(18)8-5-11-22(20,21)13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGOSMVOAYZOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(4-(phenylsulfonyl)butanoyl)piperazin-2-one

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